molecular formula C11H11NS2 B13819357 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole

2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole

Cat. No.: B13819357
M. Wt: 221.3 g/mol
InChI Key: NJNRVJKPFXFDQF-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a cyclopropylmethylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. The benzothiazole ring can also interact with various receptors or enzymes, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

  • 2-Methylsulfanyl-1,3-benzothiazole
  • 2-Ethylsulfanyl-1,3-benzothiazole
  • 2-Propylsulfanyl-1,3-benzothiazole

Comparison: 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic effects compared to other alkylsulfanyl derivatives

Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-(cyclopropylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C11H11NS2/c1-2-4-10-9(3-1)12-11(14-10)13-7-8-5-6-8/h1-4,8H,5-7H2

InChI Key

NJNRVJKPFXFDQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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